Cas no 603137-41-3 (Almotriptan Metabolite M2)
Almotriptan Metabolite M2 Chemical and Physical Properties
Names and Identifiers
-
- Almotriptan Metabolite M2
- 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid
- 4-[[[[3-[2-(DIMETHYLAMINO)ETHYL]-1H-INDOL-5-YL]METHYL]SULFONYL]AMINO]BUTANOIC ACID
- A-Aminobutyric Acid Almotriptan
- DB-262852
- Gamma-Aminobutyric Acid Almotriptan
- 4-{[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)sulfonyl]amino}butanoic acid
- 603137-41-3
- DTXSID40652421
- 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid
-
- Inchi: 1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22)
- InChI Key: KEZMLSBXUODFOL-UHFFFAOYSA-N
- SMILES: S(CC1C=CC2=C(C=1)C(=CN2)CCN(C)C)(NCCCC(=O)O)(=O)=O
Computed Properties
- Exact Mass: 367.15700
- Monoisotopic Mass: 367.15657746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.304
- Melting Point: Not available
- Boiling Point: 627.9°C at 760 mmHg
- Flash Point: 333.5°C
- Refractive Index: 1.611
- PSA: 110.88000
- LogP: 3.02790
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
Almotriptan Metabolite M2 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Almotriptan Metabolite M2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A575205-1mg |
Almotriptan Metabolite M2 |
603137-41-3 | 1mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A575205-10mg |
Almotriptan Metabolite M2 |
603137-41-3 | 10mg |
$ 1918.00 | 2023-04-19 | ||
| TRC | A575205-50mg |
Almotriptan Metabolite M2 |
603137-41-3 | 50mg |
$ 7600.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207274-1 mg |
Almotriptan Metabolite M2, |
603137-41-3 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207274-1mg |
Almotriptan Metabolite M2, |
603137-41-3 | 1mg |
¥3234.00 | 2023-09-05 |
Almotriptan Metabolite M2 Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Almotriptan Metabolite M2
Recent Advances in the Study of Almotriptan Metabolite M2 (CAS: 603137-41-3)
Almotriptan Metabolite M2 (CAS: 603137-41-3) is a key metabolite of almotriptan, a selective serotonin 5-HT1B/1D receptor agonist widely used in the treatment of acute migraine attacks. Recent studies have focused on elucidating the pharmacokinetic properties, metabolic pathways, and potential therapeutic implications of this metabolite. This research brief synthesizes the latest findings to provide a comprehensive overview of the current understanding of Almotriptan Metabolite M2.
The primary objective of recent research has been to characterize the metabolic fate of almotriptan in humans, with particular emphasis on the formation and activity of M2. Advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), have been employed to quantify M2 in biological matrices. These studies have revealed that M2 is formed primarily via oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4.
Pharmacokinetic studies have demonstrated that Almotriptan Metabolite M2 exhibits a longer plasma half-life compared to the parent compound, suggesting potential implications for drug efficacy and duration of action. Recent in vitro assays have further investigated the receptor binding affinity of M2, showing retained activity at 5-HT1B/1D receptors, albeit with reduced potency relative to almotriptan. These findings contribute to our understanding of the pharmacological profile of almotriptan and its metabolites.
Emerging research has also explored the potential role of M2 in drug-drug interactions. Given its formation via CYP3A4, co-administration with CYP3A4 inhibitors or inducers may significantly alter M2 exposure. Recent clinical studies have begun to quantify these interactions, providing valuable data for therapeutic decision-making in polypharmacy scenarios common among migraine patients.
The analytical characterization of Almotriptan Metabolite M2 has seen significant advancements in recent years. Novel stable isotope-labeled analogs of M2 have been synthesized to serve as internal standards for precise quantification. These developments have enabled more accurate pharmacokinetic studies and have facilitated the detection of M2 in various biological samples at lower concentrations than previously possible.
From a drug development perspective, recent investigations have considered whether M2 contributes meaningfully to the overall therapeutic effect of almotriptan. While current evidence suggests that the parent compound remains the primary active species, the pharmacokinetic properties of M2 may influence the duration of therapeutic action. This has prompted discussions about optimizing almotriptan formulations to potentially enhance M2-related benefits.
Future research directions may include more comprehensive studies of M2's pharmacological activity, particularly its potential effects on other receptor systems beyond 5-HT1B/1D. Additionally, the development of specific biomarkers related to M2 metabolism could provide insights into interindividual variability in almotriptan response. The continued refinement of analytical methods for M2 quantification remains an important area of methodological development.
In conclusion, recent studies on Almotriptan Metabolite M2 (603137-41-3) have significantly advanced our understanding of almotriptan's metabolic profile and pharmacological activity. These findings have important implications for both clinical practice and future drug development efforts in the treatment of migraine and related disorders.
603137-41-3 (Almotriptan Metabolite M2) Related Products
- 103628-48-4(Sumatriptan succinate)
- 1215621-31-0(Sumatriptan-d6 Succinate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)